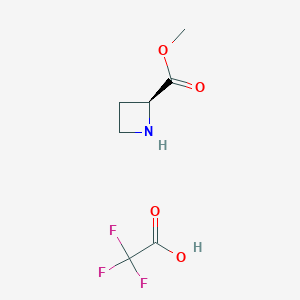

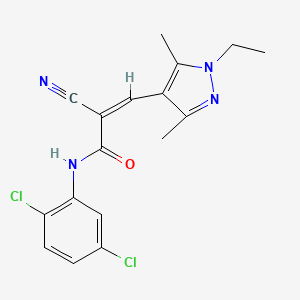

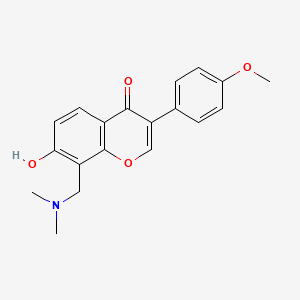

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,4-dimethoxybenzamide" is a heterocyclic compound that appears to be related to quinoline derivatives. These types of compounds are of interest due to their potential biological activities, including antitumor properties. The structure of the compound suggests that it may interact with biological targets through various mechanisms, possibly involving interactions with DNA or proteins.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the formation of key intermediates such as diazonium salts, as seen in the synthesis of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones . These intermediates can then be further manipulated to introduce various substituents that can enhance the biological activity of the compounds. The synthesis of N-substituted quinolines can also involve reductive amination and palladium-catalyzed reactions, as demonstrated in the synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of methoxy groups, as seen in the compound of interest, can influence the lipophilicity and DNA binding properties of these molecules . The size and electronic properties of substituents on the quinoline core can significantly affect the compound's cytotoxicity and its ability to overcome multidrug resistance in tumor cells .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization and reductive amination, to form complex heterocyclic systems . The base-catalyzed cyclization of N-substituted o-nitrobenzamides can lead to the formation of 1,4-dihydro-1-hydroxy-4-oxoquinazolines, indicating the potential for intramolecular reactions to occur within the quinoline framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of methoxy groups can increase the lipophilicity of the compound, which may enhance its ability to penetrate cell membranes and bind to intracellular targets . The electronic properties of the substituents can also affect the compound's stability and reactivity, which are important factors in its biological activity and pharmacokinetics.

Applications De Recherche Scientifique

Sigma-2 Receptor Probes

Research on compounds with structural similarities, focusing on sigma-2 (σ2) receptors, has demonstrated significant applications in studying receptor binding and potential implications in tumor proliferation. Sigma receptors, particularly σ2, are upregulated in proliferating tumor cells, making them a target for cancer imaging and therapy. Studies involving radiolabeled benzamide analogues have highlighted the potential of these compounds in in vitro and in vivo evaluation for imaging solid tumors through positron emission tomography (PET) and assessing tumor proliferation status (Xu et al., 2005); (Rowland et al., 2006).

Chemical Synthesis Methodologies

The development of efficient synthetic routes to related compounds underscores the chemical versatility and potential for diverse scientific applications. For instance, innovative synthetic methodologies have been developed for related isoquinoline derivatives, demonstrating practical routes for the synthesis of complex molecules that can serve as key intermediates in drug discovery and development (Yoshida et al., 2014).

Diagnostic Imaging Agents

Related compounds have been explored as diagnostic imaging agents, particularly in assessing cellular proliferation in tumors. Such compounds, labeled with radioactive isotopes, have shown promise in evaluating tumor proliferative status, with potential applications in personalized cancer therapy and monitoring (Dehdashti et al., 2013).

Pharmacokinetic Studies

Pharmacokinetic and pharmacodynamic studies of related compounds have provided insights into their metabolic pathways, tissue distribution, and excretion mechanisms. These studies are crucial for understanding the safety, efficacy, and therapeutic potential of new drugs (Umehara et al., 2009).

Propriétés

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-27-14-5-6-15(19(12-14)30-4)22(26)23-10-9-13-11-16-17(28-2)7-8-18(29-3)20(16)24-21(13)25/h5-8,11-12H,9-10H2,1-4H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIVHENWMDFPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)

![2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2524985.png)

![3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2524989.png)

![N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2524995.png)

![Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2524999.png)

![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide](/img/structure/B2525005.png)